molecular formula C8H14O3 B7968600 3-Hydroxy-cycloheptanecarboxylic acid

3-Hydroxy-cycloheptanecarboxylic acid

Cat. No.: B7968600
M. Wt: 158.19 g/mol
InChI Key: KCWKIICOTHWYCL-UHFFFAOYSA-N
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Description

3-Hydroxy-cycloheptanecarboxylic acid is an organic compound with the molecular formula C8H14O3 It is characterized by a cycloheptane ring with a hydroxyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-cycloheptanecarboxylic acid typically involves the hydroxylation of cycloheptanecarboxylic acid. One common method is the oxidation of cycloheptanol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-cycloheptanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

Scientific Research Applications

3-Hydroxy-cycloheptanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-cycloheptanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-cycloheptanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on a seven-membered ring. This combination of functional groups and ring size provides distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3-hydroxycycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-4-2-1-3-6(5-7)8(10)11/h6-7,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWKIICOTHWYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC(C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-cycloheptanecarboxylic acid
Reactant of Route 2
3-Hydroxy-cycloheptanecarboxylic acid
Reactant of Route 3
3-Hydroxy-cycloheptanecarboxylic acid
Reactant of Route 4
3-Hydroxy-cycloheptanecarboxylic acid
Reactant of Route 5
3-Hydroxy-cycloheptanecarboxylic acid
Reactant of Route 6
3-Hydroxy-cycloheptanecarboxylic acid

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